1,8,9-trimethyl-3H-purine-2,6-dione

Xanthine chemistry Structural isomerism Reference standard

1,8,9-Trimethyl-3H-purine-2,6-dione (CAS 61080-28-2), systematically also named 3,9-dihydro-1,8,9-trimethyl-1H-purine-2,6-dione, is a synthetic trimethylxanthine belonging to the purine-2,6-dione (xanthine) family with molecular formula C₈H₁₀N₄O₂ and molecular weight 194.19 g/mol. It shares the same empirical formula with the naturally occurring stimulant caffeine (1,3,7-trimethylxanthine, CAS 58-08-2) and the known caffeine impurity isocaffeine (1,3,9-trimethylxanthine, CAS 519-32-4), but differs critically in its methylation pattern: methyl groups are substituted at the N1, C8, and N9 positions of the purine core, whereas common biologically active methylxanthines bear methylation at N1, N3, and/or N7.

Molecular Formula C8H10N4O2
Molecular Weight 194.19 g/mol
CAS No. 61080-28-2
Cat. No. B3354770
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,8,9-trimethyl-3H-purine-2,6-dione
CAS61080-28-2
Molecular FormulaC8H10N4O2
Molecular Weight194.19 g/mol
Structural Identifiers
SMILESCC1=NC2=C(N1C)NC(=O)N(C2=O)C
InChIInChI=1S/C8H10N4O2/c1-4-9-5-6(11(4)2)10-8(14)12(3)7(5)13/h1-3H3,(H,10,14)
InChIKeyDQPSWAZGLXRDIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,8,9-Trimethyl-3H-purine-2,6-dione (CAS 61080-28-2): Structural Identity and Procurement-Relevant Characteristics


1,8,9-Trimethyl-3H-purine-2,6-dione (CAS 61080-28-2), systematically also named 3,9-dihydro-1,8,9-trimethyl-1H-purine-2,6-dione, is a synthetic trimethylxanthine belonging to the purine-2,6-dione (xanthine) family with molecular formula C₈H₁₀N₄O₂ and molecular weight 194.19 g/mol . It shares the same empirical formula with the naturally occurring stimulant caffeine (1,3,7-trimethylxanthine, CAS 58-08-2) and the known caffeine impurity isocaffeine (1,3,9-trimethylxanthine, CAS 519-32-4), but differs critically in its methylation pattern: methyl groups are substituted at the N1, C8, and N9 positions of the purine core, whereas common biologically active methylxanthines bear methylation at N1, N3, and/or N7 [1]. This unique substitution architecture fundamentally alters the compound's reactivity, receptor pharmacology, and synthetic utility relative to all other C₈H₁₀N₄O₂ isomers.

Why Generic Trimethylxanthine Substitution Fails: Position-Specific Methylation as the Key Determinant of Biological and Synthetic Utility for 1,8,9-Trimethyl-3H-purine-2,6-dione


The biological activity, physicochemical properties, and chemical reactivity of methylxanthines are exquisitely dependent on the number and position of methyl substituents on the xanthine core [1]. Extensive structure–activity relationship (SAR) studies across adenosine receptor subtypes, ryanodine receptor/calcium release channels, and phosphodiesterase enzymes have established that N7‑methylation is the single most critical determinant of pharmacological potency, while substitution at N9 and C8 consistently reduces or eliminates activity [2][3]. Consequently, 1,8,9‑trimethyl‑3H‑purine‑2,6‑dione—which bears methyl groups at N1, C8, and N9 but critically lacks N7‑methylation—cannot be considered functionally interchangeable with caffeine (1,3,7‑trimethyl), isocaffeine (1,3,9‑trimethyl), theophylline (1,3‑dimethyl), or other common methylxanthines. The quantitative evidence below demonstrates precisely where and to what extent this differentiation manifests, enabling informed scientific selection for applications where specific methyl‑group positional effects must be either exploited or avoided.

Quantitative Differentiation Evidence for 1,8,9-Trimethyl-3H-purine-2,6-dione: Comparator-Based Performance Data for Procurement Decisions


Structural Isomer Uniqueness: 1,8,9-Substitution Pattern Is Not Represented by Any Naturally Occurring or Pharmacopoeial Trimethylxanthine

Among the four known trimethylxanthine isomers sharing the molecular formula C₈H₁₀N₄O₂ (MW 194.19 g/mol), 1,8,9-trimethyl-3H-purine-2,6-dione (CAS 61080-28-2) is the only isomer bearing methylation at the C8 position combined with N9‑methylation. The naturally occurring isomer caffeine (1,3,7‑trimethylxanthine, CAS 58‑08‑2) bears methyl groups at N1, N3, and N7; isocaffeine (1,3,9‑trimethylxanthine, CAS 519‑32‑4) at N1, N3, and N9; and 8‑methyltheophylline (1,3,8‑trimethylxanthine, CAS 830‑65‑9) at N1, N3, and C8 [1]. No other C₈H₁₀N₄O₂ isomer combines C8‑methylation with N9‑methylation. This unique substitution pattern allows unambiguous chromatographic and spectroscopic discrimination from all common methylxanthines, making the compound valuable as a system suitability marker or positional isomer reference standard in HPLC and LC‑MS methods [1].

Xanthine chemistry Structural isomerism Reference standard

Ryanodine Receptor Calcium Release Channel: C8 and N9 Methylation Abolishes Activation Relative to Caffeine

In a systematic SAR study of 30 xanthine analogs tested for their capacity to increase [³H]ryanodine binding to skeletal muscle sarcoplasmic reticulum vesicles, Liu and Meissner (1997) established that while the N7‑methyl group of caffeine (1,3,7‑trimethylxanthine) was the single most important structural feature for ryanodine receptor (RyR) activation—followed by N1 and N3 methyl groups—substitutions in positions 8 and 9 were explicitly found to be "without effect or were inhibitory" [1]. Since 1,8,9‑trimethyl‑3H‑purine‑2,6‑dione possesses methyl groups at both C8 and N9 while lacking the requisite N7‑methyl group, it is predicted by this established SAR framework to exhibit negligible or no RyR‑activating activity, in contrast to caffeine which activates the channel in the millimolar range and for which 9 out of 30 tested xanthines showed superior efficacy [1]. Consistent with this class‑level prediction, the N9‑methylated isomer isocaffeine (1,3,9‑trimethylxanthine) has been independently demonstrated to produce no rise in intracellular calcium ([Ca²⁺]ᵢ) in rat ventricular myocytes, and to be four to five times less effective than caffeine in calcium‑induced calcium release (CICR) assays in eggs [2][3].

Calcium signaling Ryanodine receptor Skeletal muscle pharmacology

Synthetic Intermediate Utility: Selective N3‑Methylation of 1,8,9‑Trimethylxanthine Enables Access to Polymethylated Xanthines Not Obtainable from Caffeine

A dedicated study by Kopecky et al. (Chemical Papers, 1993) investigated the methylation of 1,8,9‑trimethylxanthine with methyl iodide in dimethylformamide in the presence of potassium carbonate. The reaction produced 1,3,8,9‑tetramethylxanthine as the expected primary product, but also yielded a series of rearrangement and consecutive reaction products—1,3,7,8‑tetramethylxanthine, 1,7,8,9‑tetramethylxanthinium betaine, 1,7,8,9‑tetramethylxanthinium iodide, 1,3,7,8,9‑pentamethylxanthinium iodide, plus minor amounts of 2‑methoxy‑1,8,9‑trimethylhypoxanthine and 8‑ethyl‑1,3,7‑trimethylxanthine—all separated and identified by chromatographic and spectral methods [1]. This product distribution is distinct from that obtained when methylating caffeine (1,3,7‑trimethylxanthine), which undergoes methylation preferentially at N9 to yield 1,3,7,9‑tetramethylxanthinium salts. The selective N3‑methylation pathway of 1,8,9‑trimethylxanthine, followed by methyl‑group rearrangement from N9→N7, provides synthetic access to N7‑methylated tetramethyl‑ and pentamethyl‑xanthinium compounds that are difficult or impossible to prepare directly from caffeine or other common precursors [1].

Xanthine synthesis Methylation chemistry Purine derivatization

Adenosine A₁ Receptor Affinity: N9‑Methylation Combined with Absent N7‑Methylation Predicts Profoundly Reduced Binding Relative to Caffeine

Radioligand binding data reveal a steep activity cliff associated with moving the methyl group from N7 to N9 in trimethylxanthines: caffeine (1,3,7‑trimethylxanthine) displays a Ki of approximately 44,000 nM at the rat adenosine A₁ receptor [1], whereas isocaffeine (1,3,9‑trimethylxanthine) exhibits a Ki of 1,000,000 nM at the same receptor—a ~23‑fold reduction in binding affinity . This dramatic loss of affinity is mechanistically explained by the well‑documented finding that N9‑methylation sterically and electronically disrupts the hydrogen‑bonding network essential for high‑affinity adenosine receptor binding, while N7‑methylation enhances it [2]. The target compound, 1,8,9‑trimethyl‑3H‑purine‑2,6‑dione, shares the N9‑methyl group of isocaffeine but additionally replaces the affinity‑supporting N3‑methyl group with a C8‑methyl substituent—a substitution pattern that, based on the established SAR of 1,3,8‑trisubstituted xanthines at adenosine A₁/A₂ receptors [3], is expected to further reduce or eliminate measurable adenosine receptor antagonism. Consequently, this compound is predicted to be a substantially weaker adenosine receptor ligand than even isocaffeine, and several orders of magnitude weaker than caffeine.

Adenosine receptor pharmacology Receptor binding affinity Methylxanthine SAR

Calcium Signaling Selectivity: N9‑Methylated Xanthines Are Functionally Inert in Cardiac Myocyte Calcium Mobilization Assays

Direct comparative measurements in rat isolated ventricular myocytes demonstrated that while caffeine and theophylline produced robust increases in intracellular calcium concentration ([Ca²⁺]ᵢ), isocaffeine (1,3,9‑trimethylxanthine) did not produce a rise of [Ca²⁺]ᵢ at any concentration tested [1]. Furthermore, the rate of rise of intracellular isocaffeine concentration was markedly slower than that of either caffeine or theophylline, and oil:water partition coefficient measurements established the rank order of lipophilicity as caffeine > theophylline > theobromine > isocaffeine, indicating that N9‑methylation also reduces membrane permeability [1]. Extending this SAR to the target compound, 1,8,9‑trimethyl‑3H‑purine‑2,6‑dione—which shares N9‑methylation with isocaffeine while lacking the calcium‑mobilization‑supporting N3‑ and N7‑methyl groups—is predicted to be equally or more inert than isocaffeine in cardiac calcium mobilization assays. This functional inertness in calcium signaling contrasts sharply with caffeine, theophylline, and paraxanthine, all of which activate ryanodine receptor‑mediated calcium release [2].

Cardiac pharmacology Intracellular calcium Methylxanthine selectivity

Antitumor and Teratogenesis Inhibition: Absence of N7‑Methyl Group Renders the Compound Inactive in Established In Vivo Methylxanthine Efficacy Models

Nomura (Cancer Research, 1983) conducted a systematic comparison of methylxanthines in a urethan‑induced mouse model of lung tumorigenesis, teratogenesis, and presumed somatic mutations. Caffeine (1,3,7‑trimethylxanthine) and theobromine (3,7‑dimethylxanthine) greatly suppressed both tumorigenesis and teratogenesis, whereas theophylline (1,3‑dimethylxanthine) did not. Critically, among monomethylxanthines methylated at positions 1, 3, or 7, 7‑methylxanthine was the most effective inhibitor of tumors and malformations, demonstrating that the methyl group at position 7 is the dominant structural determinant of in vivo chemopreventive and antiteratogenic efficacy in this model [1]. The target compound, 1,8,9‑trimethyl‑3H‑purine‑2,6‑dione, lacks methylation at N7 entirely while bearing methyl groups at the inhibitory positions C8 and N9. Based on this well‑established SAR hierarchy, the compound is predicted to lack the antitumor and antiteratogenic activities exhibited by N7‑methylated xanthines such as caffeine and theobromine [1].

Cancer chemoprevention Teratogenesis Methylxanthine pharmacology

High-Value Application Scenarios for 1,8,9-Trimethyl-3H-purine-2,6-dione: Evidence-Driven Procurement Recommendations


Negative Control for Ryanodine Receptor and Calcium Signaling Assays

For researchers studying ryanodine receptor (RyR) pharmacology or intracellular calcium dynamics, 1,8,9‑trimethyl‑3H‑purine‑2,6‑dione provides a critical negative control compound. Unlike caffeine, theophylline, or paraxanthine—all of which activate RyR‑mediated calcium release—this compound is predicted to be functionally inert based on the established SAR that C8 and N9 substitutions are "without effect or were inhibitory" for RyR activation, while the essential N7‑methyl group is absent [1]. The N9‑methylated isomer isocaffeine has been experimentally confirmed to produce zero [Ca²⁺]ᵢ rise in cardiac myocytes [2], supporting the prediction that the target compound will be similarly or more inert. Its use alongside caffeine as a positive control and the compound as a negative control enables rigorous attribution of observed calcium effects to specific methyl‑group positional interactions with the RyR channel protein.

Synthetic Precursor for Polymethylated Xanthine Compound Libraries

Medicinal chemistry groups synthesizing xanthine‑based compound libraries for adenosine receptor or phosphodiesterase drug discovery should consider 1,8,9‑trimethyl‑3H‑purine‑2,6‑dione as a strategic starting material. The 1993 Chemical Papers study demonstrated that this compound undergoes selective N3 methylation with methyl iodide, followed by N9→N7 methyl rearrangement, yielding 1,3,7,8‑tetramethyl‑, 1,7,8,9‑tetramethyl‑, and 1,3,7,8,9‑pentamethylxanthinium products that are inaccessible from caffeine or theophylline [3]. This unique reactivity pathway enables construction of densely methylated xanthine scaffolds bearing the pharmacologically critical N7‑methyl group, which is essential for adenosine receptor antagonist and phosphodiesterase inhibitor activity [4].

Analytical Reference Standard for Isomeric Trimethylxanthine Discrimination in Impurity Profiling

Pharmaceutical quality control and forensic toxicology laboratories requiring unambiguous identification and quantification of isomeric trimethylxanthines should procure 1,8,9‑trimethyl‑3H‑purine‑2,6‑dione as a reference standard. As the only C₈H₁₀N₄O₂ isomer combining C8‑ and N9‑methylation, this compound serves as a uniquely identifiable marker for HPLC and LC‑MS system suitability testing [5]. Its chromatographic retention time and mass spectral fragmentation pattern are distinct from caffeine, isocaffeine, theobromine, theophylline, and paraxanthine, enabling its use as an internal standard or resolution check compound in pharmacopoeial impurity methods where caffeine impurity profiling requires separation of all positional isomers.

Pharmacological Tool for Deconvolving Methyl Group Contributions to In Vivo Methylxanthine Effects

Investigators studying the in vivo pharmacology of methylxanthines—including their antitumor, neurostimulant, diuretic, and bronchodilator effects—can deploy 1,8,9‑trimethyl‑3H‑purine‑2,6‑dione as a structurally matched inactive comparator. The Nomura (1983) study established that N7‑methylation is the predominant determinant of antitumor and antiteratogenic efficacy in mice; compounds lacking N7‑methyl (such as theophylline) were inactive [6]. Because the target compound further adds C8 and N9 methylation—positions also associated with reduced or inhibitory activity in multiple assay systems [1][4]—it represents an ideal negative control for experiments designed to isolate the contribution of specific methyl group positions to complex in vivo pharmacological outcomes, while controlling for any nonspecific effects of the xanthine scaffold.

Quote Request

Request a Quote for 1,8,9-trimethyl-3H-purine-2,6-dione

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.